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molecular formula C8H7FN2 B1521093 4-Amino-2-fluoro-3-methylbenzonitrile CAS No. 757247-93-1

4-Amino-2-fluoro-3-methylbenzonitrile

Cat. No. B1521093
M. Wt: 150.15 g/mol
InChI Key: GTAKXKONKSMWLZ-UHFFFAOYSA-N
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Patent
US09193692B2

Procedure details

A mixture of 4-bromo-3-fluoro-2-methylaniline (23 g, 113 mmol) and cyanocopper (20.19 g, 225 mmol) N,N-dimethylformamide (200 mL) was heated to 140° C. for 7 h. After the mixture was cooled to room temperature filtered and poured into a separatory funnel containing water and ethyl acetate (1:1). Layers were separated and the organic layer was concentrated under reduced pressure. Flash chromatography (0-50% ethyl acetate in hexane) gave the desired product (11.4 g, 76 mmol, 67% yield) as a brown solid. 1H NMR (400 MHz, CHLOROFORM-d) δ (ppm) 7.22 (t, 1H), 6.45 (d, J=8.59 Hz, 1H), 4.23 (br. s., 2H), 2.07 (s, 3H); MS (ESI) m/z 151.1[M+1]+.
Quantity
23 g
Type
reactant
Reaction Step One
Name
cyanocopper
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[C:3]=1[F:10].[C:11]([Cu])#[N:12].C(OCC)(=O)C>CCCCCC>[NH2:6][C:5]1[CH:7]=[CH:8][C:2]([C:11]#[N:12])=[C:3]([F:10])[C:4]=1[CH3:9]

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
BrC1=C(C(=C(N)C=C1)C)F
Name
cyanocopper
Quantity
200 mL
Type
reactant
Smiles
C(#N)[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
ADDITION
Type
ADDITION
Details
containing water and ethyl acetate (1:1)
CUSTOM
Type
CUSTOM
Details
Layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C#N)C=C1)F)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 76 mmol
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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